![molecular formula C17H16N4O3S B5103675 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5103675.png)
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the benzodiazole ring and a nitrophenyl group attached to the acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the benzodiazole intermediate with ethylthiol in the presence of a suitable catalyst.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached by reacting the ethylsulfanyl-benzodiazole intermediate with chloroacetyl chloride in the presence of a base.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the acetamide intermediate to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(METHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-AMINOPHENYL)ACETAMIDE: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the ethylsulfanyl group and the nitrophenyl group in 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE imparts unique chemical and biological properties to the compound. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Propriétés
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-25-17-19-14-5-3-4-6-15(14)20(17)11-16(22)18-12-7-9-13(10-8-12)21(23)24/h3-10H,2,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCDQFMBSPKWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5103601.png)
![[4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride](/img/structure/B5103608.png)
![4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzenesulfonamide](/img/structure/B5103612.png)
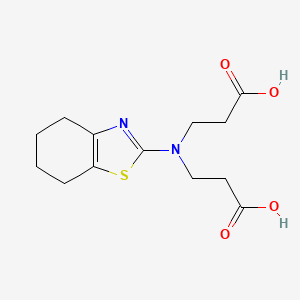
![4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
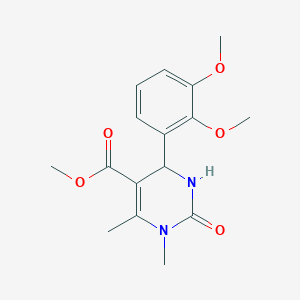
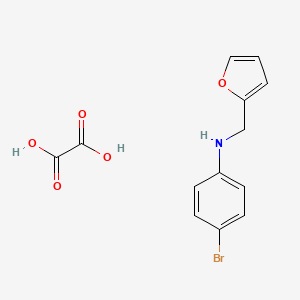
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
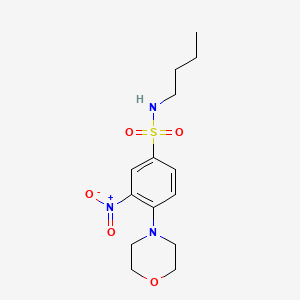
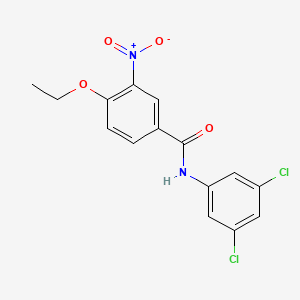
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B5103691.png)
